Cas no 80353-98-6 (Ethyl 2-bromoimidazo2,1-b1,3thiazole-6-carboxylate)

Ethyl 2-bromoimidazo2,1-b1,3thiazole-6-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate
- Ethyl 2-bromoimidazo[2,1-b]thiazole-6-carboxylate
- ethyl 2-bromoimidazo[2,1-b]thiazole-6-carboxilate
- AKOS015835799
- 2-Bromoimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester
- MFCD18426515
- EN300-8672681
- 80353-98-6
- SCHEMBL15545447
- CS-0151697
- AF-0711
- AMWIMQLEHJSRIR-UHFFFAOYSA-N
- Ethyl2-bromoimidazo[2,1-b]thiazole-6-carboxylate
- AT13438
- DB-370230
- Ethyl 2-bromoimidazo2,1-b1,3thiazole-6-carboxylate
-
- MDL: MFCD18426515
- インチ: InChI=1S/C8H7BrN2O2S/c1-2-13-7(12)5-3-11-4-6(9)14-8(11)10-5/h3-4H,2H2,1H3
- InChIKey: AMWIMQLEHJSRIR-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=CN2C=C(Br)SC2=N1
計算された属性
- せいみつぶんしりょう: 273.94116g/mol
- どういたいしつりょう: 273.94116g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 241
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 71.8Ų
じっけんとくせい
- 密度みつど: 1.83±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 208-210 ºC (ethanol )
- ようかいど: 極微溶性(0.18 g/l)(25ºC)、
Ethyl 2-bromoimidazo2,1-b1,3thiazole-6-carboxylate セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- 危険レベル:IRRITANT
Ethyl 2-bromoimidazo2,1-b1,3thiazole-6-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB303423-250 mg |
Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate, 95%; . |
80353-98-6 | 95% | 250MG |
€176.80 | 2022-06-11 | |
Chemenu | CM427374-250mg |
Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate |
80353-98-6 | 95%+ | 250mg |
$71 | 2024-07-23 | |
Chemenu | CM427374-1g |
Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate |
80353-98-6 | 95%+ | 1g |
$196 | 2024-07-23 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JE316-50mg |
Ethyl 2-bromoimidazo2,1-b1,3thiazole-6-carboxylate |
80353-98-6 | 95+% | 50mg |
201.0CNY | 2021-07-15 | |
Enamine | EN300-8672681-0.05g |
ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate |
80353-98-6 | 95.0% | 0.05g |
$31.0 | 2025-03-21 | |
abcr | AB303423-1 g |
Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate, 95%; . |
80353-98-6 | 95% | 1g |
€352.00 | 2022-06-11 | |
Enamine | EN300-8672681-0.5g |
ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate |
80353-98-6 | 95.0% | 0.5g |
$116.0 | 2025-03-21 | |
Enamine | EN300-8672681-2.5g |
ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate |
80353-98-6 | 95.0% | 2.5g |
$362.0 | 2025-03-21 | |
A2B Chem LLC | AH59488-1g |
Ethyl 2-bromoimidazo[2,1-b]thiazole-6-carboxylate |
80353-98-6 | 97% | 1g |
$118.00 | 2024-04-19 | |
Enamine | EN300-8672681-1g |
ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate |
80353-98-6 | 95% | 1g |
$302.0 | 2023-09-02 |
Ethyl 2-bromoimidazo2,1-b1,3thiazole-6-carboxylate 関連文献
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
Ethyl 2-bromoimidazo2,1-b1,3thiazole-6-carboxylateに関する追加情報
Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate: A Comprehensive Overview
Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate (CAS No. 80353-98-6) is a highly specialized organic compound with a unique structure that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of imidazothiazole derivatives, which are known for their versatile applications in drug design, photonic materials, and advanced functional materials. The molecule's structure is characterized by a fused imidazo[2,1-b][1,3]thiazole ring system with a bromine substituent at position 2 and an ethyl ester group at position 6. These structural features contribute to its distinctive chemical properties and reactivity.
The synthesis of Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate involves a series of carefully designed organic reactions. Recent studies have focused on optimizing the synthetic pathways to enhance yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction rates while maintaining high product quality. This approach not only reduces reaction time but also minimizes side reactions, making it more suitable for large-scale production.
One of the most promising applications of Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate lies in its potential as a building block for drug development. The compound's ability to form stable coordination complexes with metal ions has been extensively studied. For example, recent research has demonstrated its utility in constructing metal-organic frameworks (MOFs) with exceptional porosity and surface area. These MOFs have shown great promise in gas storage and catalysis applications.
In addition to its role in materials science, Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate has also been investigated for its biological activity. Studies have revealed that the compound exhibits moderate antibacterial and antifungal properties due to its ability to disrupt microbial cell membranes. Furthermore, its bromine substituent enhances its reactivity in certain biochemical pathways, making it a valuable lead compound for developing new antibiotics.
The electronic properties of Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate have been extensively studied using computational chemistry techniques such as density functional theory (DFT). These studies have provided insights into the molecule's frontier molecular orbitals and excited-state dynamics. Such information is crucial for designing optoelectronic materials with tailored electronic properties. Recent advancements in computational modeling have allowed researchers to predict the compound's behavior under various conditions with unprecedented accuracy.
Another area of active research involves the use of Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate as a precursor for synthesizing advanced polymers. The compound's carboxylic acid ester group facilitates polymerization reactions under mild conditions. Polymers derived from this compound have shown excellent thermal stability and mechanical strength, making them ideal candidates for high-performance applications such as aerospace materials and electronic packaging.
Despite its numerous advantages, the synthesis and application of Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate present several challenges. For instance, the bromine substituent can introduce steric hindrance during certain reactions, requiring careful optimization of reaction conditions. Additionally, the compound's sensitivity to moisture necessitates rigorous control over storage and handling conditions to prevent degradation.
Recent breakthroughs in green chemistry have also influenced the development of more sustainable methods for synthesizing Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate. Researchers have explored the use of biodegradable solvents and catalysts to minimize environmental impact while maintaining product quality. These efforts align with global initiatives aimed at promoting sustainable chemical practices.
In conclusion, Ethyl 2-bromoimidazo[2,1-b][1,,
80353-98-6 (Ethyl 2-bromoimidazo2,1-b1,3thiazole-6-carboxylate) 関連製品
- 1431963-23-3(3-Fluoro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]aniline;hydrochloride)
- 450351-99-2(2-(1H-indol-3-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide)
- 2034471-74-2(methyl 2-({1-[3-(benzenesulfonyl)propanoyl]pyrrolidin-3-yl}sulfanyl)acetate)
- 861084-02-8(2-Bromo-6-methoxyaniline hydrochloride)
- 2378503-22-9(methyl 1-[(3-aminocyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylate)
- 2097893-46-2(3-(2-bromophenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide)
- 1805911-49-2(Ethyl 4-(3-chloropropanoyl)-2-methylphenylacetate)
- 898447-59-1(6-methoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one)
- 62124-85-0(1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol)
- 2228621-53-0(3-amino-2-(5-chloro-2-fluoropyridin-3-yl)propanoic acid)
